molecular formula C27H21Cl2N3O3 B11547997 N-({N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11547997
M. Wt: 506.4 g/mol
InChI Key: DRUWQHHLVGGXDD-WCMJOSRZSA-N
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Description

N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group, a hydrazinecarbonyl moiety, and a diphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the furan ring substituted with the dichlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the hydrazinecarbonyl moiety can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the hydrazinecarbonyl moiety can yield hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide include other furan derivatives, hydrazinecarbonyl compounds, and diphenylacetamide derivatives. Examples include:

  • 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid
  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazine
  • 2,2-Diphenylacetamide

Uniqueness

What sets N-({N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H21Cl2N3O3

Molecular Weight

506.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H21Cl2N3O3/c28-22-13-11-20(15-23(22)29)24-14-12-21(35-24)16-31-32-25(33)17-30-27(34)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,26H,17H2,(H,30,34)(H,32,33)/b31-16+

InChI Key

DRUWQHHLVGGXDD-WCMJOSRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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